3-Chlorooxepan-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorooxepan-2-one can be synthesized through the Baeyer-Villiger oxidation of 3-chlorocyclohexanone. The reaction typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to yield the desired lactone .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Baeyer-Villiger oxidation processes. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorooxepan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as azides, leading to the formation of azido derivatives.
Ring-Opening Polymerization: This compound can undergo ring-opening polymerization to form polyesters, which are useful in creating biodegradable materials.
Common Reagents and Conditions:
Sodium Azide (NaN3): Used for the substitution of the chlorine atom to form azido derivatives.
Catalysts: Copper catalysts are often employed in click chemistry reactions involving this compound.
Major Products Formed:
Scientific Research Applications
3-Chlorooxepan-2-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-chlorooxepan-2-one primarily involves its reactivity as a lactone. The compound can undergo ring-opening reactions, which are catalyzed by various agents, leading to the formation of polyesters. These polyesters can further interact with biological systems, exhibiting properties such as biodegradability and biocompatibility .
Comparison with Similar Compounds
Oxepan-2-one (ε-caprolactone): A non-chlorinated analog used in similar applications.
3-Bromooxepan-2-one: Another halogenated derivative with comparable reactivity.
Uniqueness: 3-Chlorooxepan-2-one is unique due to the presence of the chlorine atom, which imparts distinct reactivity and allows for specific functionalization through substitution reactions. This makes it a versatile compound for the synthesis of specialized polymers and materials .
Properties
Molecular Formula |
C6H9ClO2 |
---|---|
Molecular Weight |
148.59 g/mol |
IUPAC Name |
3-chlorooxepan-2-one |
InChI |
InChI=1S/C6H9ClO2/c7-5-3-1-2-4-9-6(5)8/h5H,1-4H2 |
InChI Key |
XJOZVHUKILXBEV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(=O)C(C1)Cl |
Origin of Product |
United States |
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